4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of 4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves multiple steps, including the formation of the piperazine ring and the introduction of the nitrophenyl and dihydrophthalazinone moieties. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multi-component reaction that can be used to introduce various functional groups into the molecule.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form the piperazine ring.
Analyse Chemischer Reaktionen
4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and piperazine moieties.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting a hydron from a donor . It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with similar compounds such as:
N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide: This compound has a similar piperazine and dimethylphenyl structure but differs in the functional groups attached to the piperazine ring.
4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: This compound shares the piperazine and hydroxyethyl groups but has different substituents on the piperazine ring.
Eigenschaften
Molekularformel |
C28H29N5O4 |
---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
4-(2,5-dimethylphenyl)-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl]phthalazin-1-one |
InChI |
InChI=1S/C28H29N5O4/c1-19-7-8-20(2)24(17-19)27-22-5-3-4-6-23(22)28(35)32(29-27)26-18-21(9-10-25(26)33(36)37)31-13-11-30(12-14-31)15-16-34/h3-10,17-18,34H,11-16H2,1-2H3 |
InChI-Schlüssel |
YSXJTGSBGXTTIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.